molecular formula C13H20O4 B14733542 Diethenyl nonanedioate CAS No. 10355-49-4

Diethenyl nonanedioate

Cat. No.: B14733542
CAS No.: 10355-49-4
M. Wt: 240.29 g/mol
InChI Key: PBIUOBIXWAFQEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenyl nonanedioate can be synthesized through the esterification of nonanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of nonanedioic acid and ethanol into a reactor, where they react in the presence of a catalyst. The resulting ester is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethenyl nonanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alcohols and amines.

Major Products Formed

Scientific Research Applications

Diethenyl nonanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used as a plasticizer and in the production of lubricants.

Mechanism of Action

The mechanism of action of diethenyl nonanedioate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell death. In industrial applications, it acts as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing their flexibility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

10355-49-4

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

bis(ethenyl) nonanedioate

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-4H,1-2,5-11H2

InChI Key

PBIUOBIXWAFQEZ-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CCCCCCCC(=O)OC=C

Origin of Product

United States

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